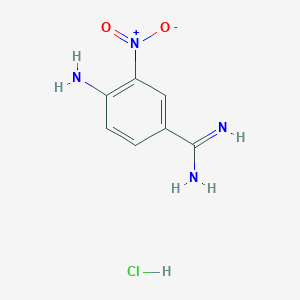

4-Amino-3-nitrobenzamidine monohydrochloride

Descripción general

Descripción

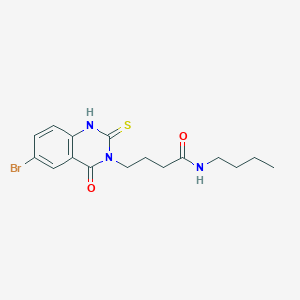

4-Amino-3-nitrobenzamidine monohydrochloride is a chemical compound with the molecular formula C7H8ClN3O2 . It is also known as 4-Nitrobenzamidine hydrochloride . It is used in the preparation of labelled Diminazene . It is also useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Amino-3-nitrobenzamidine monohydrochloride can be analyzed using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Physical And Chemical Properties Analysis

4-Amino-3-nitrobenzamidine monohydrochloride is a solid compound with a pale yellow to pale beige color . It has a melting point of 286-288°C . It is hygroscopic and should be stored in a freezer under an inert atmosphere . It is soluble in methanol and warm water .Aplicaciones Científicas De Investigación

Polymer Science

Synthesis of Thermally Stable Polymers : A study by (Mehdipour‐Ataei & Hatami, 2007) explored the creation of aromatic poly(sulfone sulfide amide imide)s, using a process that involved a monomer similar to 4-Amino-3-nitrobenzamidine monohydrochloride. These polymers demonstrated notable thermal stability and solubility.

Development of Heat-Resistant Polyimides : Another research by (Mehdipour‐Ataei & Hatami, 2005) focused on creating novel polyimides with high thermal stability and flame retardancy using a process that involved compounds structurally related to 4-Amino-3-nitrobenzamidine monohydrochloride.

Pharmaceutical Research

- Development of Ophthalmic Pharmaceutical Forms : A study by (Cesar et al., 2020) described the use of 4-Amino-3-nitrobenzamidine monohydrochloride in the development of pharmaceutical forms for ocular applications, demonstrating its potential in eye-related treatments.

Material Science

- Nanosorbent Development for Water Purification : Research conducted by (Mahmoud et al., 2016) involved using compounds similar to 4-Amino-3-nitrobenzamidine monohydrochloride in the synthesis of nanosorbents for removing nitro compounds from water, indicating its role in environmental applications.

Crystal Engineering

- Formation of Molecular Tapes and Crystal Design : A study by (Saha, Nangia, & Jaskólski, 2005) explored the crystal engineering aspect, using 4-nitrobenzamide, a compound related to 4-Amino-3-nitrobenzamidine monohydrochloride, in the formation of molecular tapes and crystal designs.

Cancer Research

- Tumoricidal Action Study : The work by (Kun et al., 2009) investigated the enzymatic mechanism of the tumoricidal action of a compound structurally related to 4-Amino-3-nitrobenzamidine monohydrochloride, shedding light on its potential in cancer treatment.

Safety and Hazards

4-Amino-3-nitrobenzamidine monohydrochloride is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-amino-3-nitrobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.ClH/c8-5-2-1-4(7(9)10)3-6(5)11(12)13;/h1-3H,8H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFNBGUCQQUQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-nitrobenzamidine monohydrochloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2413415.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B2413433.png)